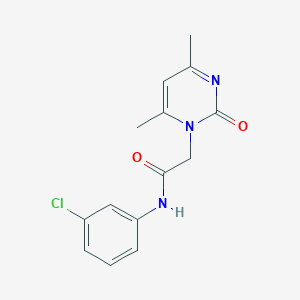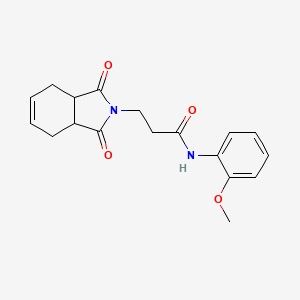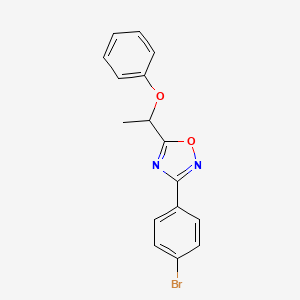![molecular formula C17H22N4O3 B4418254 N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B4418254.png)
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide
Overview
Description
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PBOX-15 and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of PBOX-15 is not fully understood. However, it is believed to inhibit the activity of various enzymes, including proteases and kinases, which are involved in various cellular processes. PBOX-15 has also been shown to interact with DNA and RNA, leading to the inhibition of transcription and translation.
Biochemical and physiological effects:
PBOX-15 has been shown to have various biochemical and physiological effects. In cancer cells, PBOX-15 has been shown to induce apoptosis and inhibit cell proliferation. In neurons, PBOX-15 has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, PBOX-15 has been shown to have antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
One advantage of using PBOX-15 in lab experiments is its high yield during synthesis. PBOX-15 also has potential applications in various scientific fields, making it a versatile compound. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the research and development of PBOX-15. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to explore its potential applications in other scientific fields, such as immunology and cardiovascular research. Additionally, the development of novel derivatives of PBOX-15 could lead to the discovery of more potent compounds with improved efficacy.
Scientific Research Applications
PBOX-15 has potential applications in various scientific fields, including cancer research, neuroscience, and infectious diseases. In cancer research, PBOX-15 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuroscience, PBOX-15 has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, PBOX-15 has been shown to have antimicrobial activity against various pathogens.
properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-13(2)21(17(22)20-8-10-23-11-9-20)12-15-18-16(19-24-15)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEOUTMSNOJCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




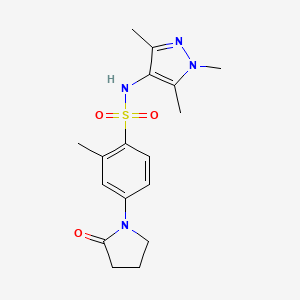
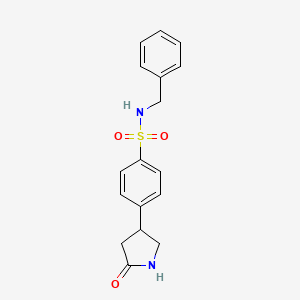
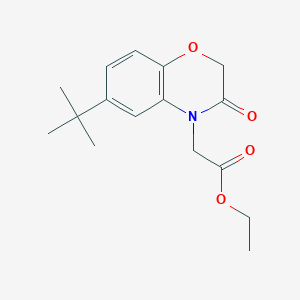
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B4418219.png)
![4-[5-(1-adamantyl)-2-methyl-3-furoyl]morpholine](/img/structure/B4418227.png)
![ethyl 4-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B4418235.png)

methanone](/img/structure/B4418245.png)
![1-allyl-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B4418250.png)
